molecular formula C14H13NO2 B8393800 3-(2-Pyridyl)-phenyl acetic acid methyl ester

3-(2-Pyridyl)-phenyl acetic acid methyl ester

Cat. No.: B8393800
M. Wt: 227.26 g/mol
InChI Key: UPAAXDXGPXSQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Pyridyl)-phenyl acetic acid methyl ester is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(3-pyridin-2-ylphenyl)acetate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)10-11-5-4-6-12(9-11)13-7-2-3-8-15-13/h2-9H,10H2,1H3

InChI Key

UPAAXDXGPXSQEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-bromophenylacetate (25 g, 0.109 mol), 2-(trifluoro-methylsulfonyloxy)-pyridine (24.8 g, 0.109 mol), anhydrous lithium chloride (13.89 g, 0.3275 mol), and tetrakis(triphenylphosphine)palladium (6.31 g, 0.0055 mol) were combined, followed by hexamethylditin (35.8 g, 0.109 mol) and anhydrous dioxane (300 ml). The mixture was stirred at reflux for 16h, cooled, and poured into 1:1 saturated KF-EtOAc (1.6 L). The mixture was stirred at RT for 2 h, filtered, and the filtrate was washed with saturated aqueous NaHCO3 (200 ml) and with brine (200 ml), dried (MgSO4), and concentrated in vacuo to give a brown oil. The residue was flash chromatographed (silica gel, 1:4 EtOAc:hexane) to give the title compound as a yellow oil (11.9 g. 48% yield): MS(ES+) 228.1 (MH+). cf. Tetrahedron Letters, 1995, 36, 9085-9088
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
13.89 g
Type
reactant
Reaction Step Three
Name
hexamethylditin
Quantity
35.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
16h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
KF EtOAc
Quantity
1.6 L
Type
reactant
Reaction Step Six
Quantity
6.31 g
Type
catalyst
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.